molecular formula C23H15ClFN3O B2650740 1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-66-1

1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2650740
CAS No.: 932325-66-1
M. Wt: 403.84
InChI Key: JEPJIXVSEDPORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . This compound has been used as a starting material in the synthesis of various heterocyclic derivatives .


Synthesis Analysis

The synthesis of this compound involves various reactions with different reagents. For instance, it has been used as a starting material in the synthesis of 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, 1H-pyrazol-4-carbonitrile, pyridine-3-carbonitrile, pyrimidine-5-carbonitrile, methylpyrimidin-2(1H)-one or thione, pyrimidine-5-carboxylate, quinazolin-5(6H)-one, and indeno [1,2-d] pyrimidin-5-one moieties .


Chemical Reactions Analysis

This compound can undergo various chemical reactions to form different heterocyclic derivatives. For example, it can react with semicarbazide, thiosemicarbazide, 3-amino-5-oxo-2-pyrazoline, cyanoacetohydrazide, 2-acetyl thiophene, p-chloroacetophenone, urea, thiourea, and 1,3-dicarbonyl compounds to form various derivatives .

Scientific Research Applications

Quinoxaline and Quinoline Derivatives in Scientific Research

Quinoxaline derivatives, closely related to quinolines, are known for their wide range of biological and industrial applications. These compounds serve as dyes, pharmaceuticals, and antibiotics, exhibiting significant antitumoral properties. The utility of quinoxaline and its analogs extends to catalyst ligands, showcasing their versatility in chemical synthesis and pharmaceutical development (Pareek & Kishor, 2015).

Optoelectronic Applications of Quinazolines

Quinazolines, another group related to quinolines, demonstrate a broad spectrum of biological activities and are extensively researched for their applications in optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting their potential in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Anticorrosive Properties of Quinoline Derivatives

Quinoline derivatives are widely recognized for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with surface metallic atoms, offering protection against metallic corrosion. This application is particularly relevant in industries where metal preservation is crucial, showcasing the chemical versatility and industrial significance of quinoline derivatives (Verma, Quraishi, & Ebenso, 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, as well as its potential applications in the synthesis of new pharmaceutical compounds. The development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c1-29-18-8-5-14(6-9-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-4-2-3-15(24)11-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPJIXVSEDPORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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